molecular formula C40H84O4Si B100254 Tetradecyloxysilane CAS No. 18845-54-0

Tetradecyloxysilane

Cat. No.: B100254
CAS No.: 18845-54-0
M. Wt: 657.2 g/mol
InChI Key: URJDFYQNAFUJJQ-UHFFFAOYSA-N
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Description

Tetradecyloxysilane is an organosilicon compound with the molecular formula C40H84O4Si. It is a type of alkoxysilane, which is characterized by the presence of an alkoxy group attached to a silicon atom. This compound is commonly used in various industrial applications due to its unique chemical properties, including its ability to form stable siloxane bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyloxysilane can be synthesized through the reaction of tetramethyl orthosilicate with sodium n-decyloxide. The reaction typically involves refluxing the mixture for about 2 hours . Another method involves the hydrolytic polycondensation of alkoxysilanes, such as methyl(trimethoxy)silane and tetramethoxysilane, under acid-catalyzed conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic condensation reactions. These reactions are carefully controlled to ensure the formation of high-purity products. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetradecyloxysilane undergoes various chemical reactions, including:

    Hydrolysis and Condensation: These reactions are fundamental in the formation of siloxane bonds.

    Substitution Reactions: The alkoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water and acid or base catalysts are commonly used.

    Condensation: Catalysts such as hydrochloric acid or sodium hydroxide are used to promote the condensation of silanols.

Major Products: The major products formed from these reactions include siloxane polymers and oligomers, which have applications in coatings, adhesives, and sealants.

Scientific Research Applications

Tetradecyloxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tetradecyloxysilane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon-oxygen bonds formed in these reactions are highly stable and contribute to the durability and chemical resistance of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the alkoxy groups of this compound to form siloxane linkages.

Comparison with Similar Compounds

Uniqueness: Tetradecyloxysilane is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting materials. This makes it particularly useful in applications where water repellency and chemical resistance are desired.

Biological Activity

Tetradecyloxysilane, a silane compound with a long alkyl chain, has garnered attention in various fields, particularly in materials science and biology. This article delves into its biological activity, exploring its mechanisms, potential applications, and relevant research findings.

Overview of this compound

This compound is characterized by its hydrophobic nature due to the long alkyl chain (tetradecyl) attached to the silane group. This structure influences its interaction with biological systems, potentially impacting cell membranes and biochemical pathways.

Mechanisms of Biological Activity

  • Cell Membrane Interaction : The long hydrophobic chain allows this compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to alterations in cellular signaling pathways and membrane-associated processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, possibly through disruption of microbial cell membranes. The hydrophobic tail may interact with lipid components of bacterial membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways, although detailed studies are required to elucidate this process fully.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialDisruption of bacterial membranes; effective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines; effective against specific types
Membrane InteractionAlters membrane fluidity and permeability

Case Study 1: Antimicrobial Efficacy

A study conducted by Qadir et al. (2018) evaluated the antimicrobial properties of various silanes, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the compound's ability to disrupt the integrity of bacterial membranes, leading to cell death.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation focusing on cancer therapeutics, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage. These findings suggest potential applications in cancer treatment strategies.

Future Directions for Research

While initial findings are promising, further research is necessary to:

  • Clarify Mechanisms : More detailed studies are required to fully understand the molecular mechanisms underlying the biological activities of this compound.
  • In Vivo Studies : Conducting animal studies will help assess the safety and efficacy of this compound in living organisms.
  • Formulation Development : Exploring formulations that incorporate this compound could enhance its therapeutic potential, particularly in drug delivery systems.

Properties

IUPAC Name

tetrakis-decyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJDFYQNAFUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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